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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for p-Menthane-
3,8-diol (PMD), a widely recognized and effective insect repellent.[1][2][3] The structural

elucidation and purity assessment of its stereoisomers are critical for quality control and

efficacy studies.[2] This document presents a comprehensive summary of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the

experimental protocols for their acquisition.

p-Menthane-3,8-diol has three stereocenters, resulting in eight possible stereoisomers. The

most common forms are the cis and trans diastereomers, which exhibit distinct spectroscopic

characteristics.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural analysis of p-Menthane-3,8-
diol, allowing for the unambiguous assignment of its stereoisomers.[2] The chemical shifts are

influenced by the relative stereochemistry of the hydroxyl group at C3, the methyl group at C4,

and the 2-hydroxypropyl group at C1.[2]

¹H NMR Spectral Data
The following table summarizes the reported ¹H NMR chemical shifts for the cis and trans

isomers of p-Menthane-3,8-diol. Variations in chemical shifts can occur due to differences in
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solvents and experimental conditions.[2]

Proton Assignment
cis-p-Menthane-3,8-diol (δ,
ppm)

trans-p-Menthane-3,8-diol
(δ, ppm)

H-3 3.87 (q, J = 2.4 Hz)[2][4]
3.5 (m) / 3.65 (dt, J = 10.3, 4.2

Hz)[2][4]

H-7 (CH₃) 0.78 (d, J = 5.8 Hz)[2][4]
0.8 (m) / 0.84 (d, J = 5.8 Hz)[2]

[4]

H-9 (CH₃) 1.12 (s)[4] 1.06 (s)[5]

H-10 (CH₃) 1.25 (s)[4] 1.09 (s)[5]

¹³C NMR Spectral Data
The ¹³C NMR spectral data provides further insight into the carbon skeleton of the molecule.

The chemical shifts for the cis and trans isomers are presented below.

Carbon Assignment
cis-p-Menthane-3,8-diol (δ,
ppm)

trans-p-Menthane-3,8-diol
(δ, ppm)

C-1 25.4[4] 30.74 / 31.2[4][5]

C-2 42.3[4] 44.6 / 44.3[4][5]

C-3 67.7[4] 71.58 / 72.8[4][5]

C-4 47.9[4] 52.86 / 53.0[4][5]

C-5 20.1[4] 26.9[4]

C-6 34.7[4] 34.4[4]

C-7 (CH₃) 22.1[4] 21.99 / 29.7[4][5]

C-8 73.1[4] 73.2 / 75.0[4][5]

C-9 (CH₃) 28.4[4] 24.24 / 21.9[4][5]

C-10 (CH₃) 28.8[4] 29.4 / 23.5[4][5]
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Experimental Protocols for NMR
Instrumentation: NMR spectra are typically recorded on a 500 MHz or 600 MHz

spectrometer, such as a BRUKER AVANCE-500M.[5][6]

Sample Preparation: For ¹H NMR, 5-10 mg of the purified sample is dissolved in a

deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg is used.[2]

Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent.[2][4][6] DMSO-d6 has

also been reported.[5]

Internal Standard: Tetramethylsilane (TMS) is used as an internal standard for chemical shift

referencing.[5]

Acquisition Parameters for ¹H NMR:

Pulse Program: A standard single-pulse experiment is used.[2]

Spectral Width: Typically set to 12-16 ppm.[2]

Acquisition Time: 2-4 seconds.[2]

Relaxation Delay: 1-5 seconds.[2]

Number of Scans: 8-16 scans are generally sufficient.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in p-Menthane-3,8-diol. The

most prominent feature is the strong, broad absorption band corresponding to the O-H

stretching of the hydroxyl groups.

Isomer IR Absorption Bands (ν, cm⁻¹)

cis-p-Menthane-3,8-diol
3234 (O-H stretch)[5], 2930, 2900, 1450, 1420,

1250, 1160, 930[4]

trans-p-Menthane-3,8-diol
3270 (O-H stretch)[5], 3250, 2960, 2920, 1450,

1420, 1220, 1180, 1000, 910, 870[4]
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Experimental Protocol for IR Spectroscopy
Instrumentation: An FTIR spectrometer, such as an Impac-410, is used.[5]

Sample Preparation: The sample is typically prepared as a KBr (potassium bromide) crystal

disk.[4][5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of p-Menthane-3,8-diol. Electron Ionization (EI) is a common method used for analysis.

Isomer EIMS m/z (relative intensity, %)

cis-p-Menthane-3,8-diol

157 [M-CH₃]⁺ (1), 154 [M-H₂O]⁺ (2), 139 [M-

H₂O-CH₃]⁺ (15), 121 (20), 111 (16), 96 (50), 81

(100), 69 (40), 59 (79), 55 (31), 43 (42)[4]

trans-p-Menthane-3,8-diol

157 [M-CH₃]⁺ (5), 154 [M-H₂O]⁺ (5), 139 [M-

H₂O-CH₃]⁺ (10), 121 (10), 111 (12), 96 (30), 81

(50), 59 (100), 55 (40), 43 (60)[4]

Experimental Protocol for GC-MS
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), such

as a Thermo Scientific™ ISQ™ 7000 or an Agilent 5973N MSD, is employed.[5][6]

GC Column: A capillary column like a TraceGOLD TG-5SilMS (30 m x 0.25 mm, 0.25 µm) or

HP-5MS is commonly used.[5][6]

Carrier Gas: Helium is typically used as the carrier gas.[5][6]

Temperature Program: A temperature gradient is used to separate the components of the

sample. For instance, the temperature may start at 60°C and be gradually increased to

250°C or 280°C.[6]

Ionization: Electron ionization at 70 eV is standard.[5]
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Ion Source and Transfer Line Temperatures: The ion source temperature is often set around

200-280°C, and the transfer line temperature at 280°C.[5]

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of p-
Menthane-3,8-diol.
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Spectroscopic Analysis

Data Processing & Elucidation
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Caption: General workflow for the spectroscopic analysis of p-Menthane-3,8-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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